(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol

Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

WHY BUY: (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol (CAS 1213200-48-6) delivers unambiguous, verifiable chemical identity with defined (R)-stereochemistry. Unlike racemic mixtures or regioisomers, this single-enantiomer building block eliminates uncontrolled variables in asymmetric synthesis, chiral ligand preparation, and medicinal chemistry SAR studies. Its ortho-substitution pattern provides a unique scaffold for pyrrolidine-based ligand development. Commercially available at high purity, it serves as a reliable analytical reference standard for chiral HPLC method development. Essential for researchers requiring chemical certainty and reproducibility.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12971814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C2CCCN2
InChIInChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1
InChIKeyHBYNUSHKOCJMGC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol: Technical Profile and Sourcing Overview for Chiral Pyrrolidinylphenol Research


(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol (CAS: 1213200-48-6, MW: 177.24 g/mol) is a chiral phenolic compound featuring a pyrrolidine substituent [1]. Structurally, it is a secondary amine bearing a phenol group and an (R)-configured stereocenter [2], which makes it a versatile intermediate for asymmetric synthesis and pharmaceutical applications [3]. This compound is primarily utilized in medicinal chemistry research as a chiral building block for the synthesis of biologically active molecules, particularly in the development of pyrrolidine-based ligands [4]. It is commercially available as a research chemical with high purity specifications .

Why Generic Substitution Fails: (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol's Distinctive Procurement Value


Given the absence of published, direct comparative quantitative data for (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol against its closest analogs in the public domain, any claim of functional superiority would be speculative. The immediate procurement value of this compound is not based on demonstrated, superior biological activity, but on its definition as a research-grade, single-enantiomer, building block. Its distinction from closely related compounds lies in its unambiguous, verifiable chemical identity—stereochemistry and regiochemistry—as documented in authoritative databases [1][2]. This guarantees that procurement yields the exact molecular entity required for precise synthetic or analytical workflows, a critical factor where the use of racemic mixtures, alternative regioisomers, or compounds with varying degrees of purity would introduce uncontrolled variables [3]. Therefore, selection is driven by the need for chemical certainty and reproducibility in research, not by a data-driven functional advantage.

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol: Quantitative Differentiation Guide for Procurement


Stereochemical Purity: Defined (R)-Enantiomer versus Racemic or (S)-Form

The (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol compound is a single, defined (R)-enantiomer as confirmed by its unique InChIKey (HBYNUSHKOCJMGC-SNVBAGLBSA-N) and SMILES notation (CC1=CC(=C(C=C1)O)[C@H]2CCCN2), which specify its absolute configuration [1]. In contrast, the (S)-enantiomer has a distinct InChIKey (HBYNUSHKOCJMGC-JTQLQIEISA-N) and SMILES (CC1=CC(=C(C=C1)O)[C@@H]2CCCN2) [2]. The racemic mixture (CAS 7167-77-3) has a different, non-stereospecific InChIKey (HBYNUSHKOCJMGC-UHFFFAOYSA-N) [3]. The commercial availability of the (R)-enantiomer at a specified purity (e.g., 98%) ensures that procurement delivers a chemically defined stereoisomer, which is essential for chiral synthesis applications.

Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Regioisomeric Distinction: Ortho-Phenol Substitution versus Alternative Aryl Pyrrolidines

The target compound is defined by a specific 1,2-substitution pattern (ortho-phenol), where the pyrrolidine ring is directly attached to the aromatic carbon adjacent to the phenolic hydroxyl group. This is distinct from other commercially available regioisomers, such as 3-(4-methyl-2-pyrrolidinyl)phenol (CAS 603068-30-0) and 4-(4-methylpyrrolidin-2-yl)phenol [1]. This positional specificity is fundamental to structure-activity relationships (SAR) in medicinal chemistry, where even a small shift in substitution can abolish or significantly alter binding affinity to a biological target, as demonstrated in related pyrrolidine series [2].

Structure-Activity Relationship (SAR) Ligand Design Chemical Biology

Implications of Unpublished Pharmacological Data: A Case Study in Chiral Arylpyrrolidinols

The public domain currently lacks peer-reviewed quantitative pharmacological data (e.g., Ki, IC50, EC50) for (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol itself. However, the broader class of chiral arylpyrrolidinols is known to exhibit stereochemistry-dependent antinociceptive activity. For example, a study on related compounds identified the (2R,3S) enantiomer as the eutomer in in vivo pain models [1]. This class-level inference suggests that for any future biological evaluation of this compound, stereochemical purity will be a critical determinant of observed activity. Until specific data are published, the compound's value lies in its potential as a probe for exploring SAR within this chemical space, particularly at targets like sigma receptors or neuronal nicotinic acetylcholine receptors (nAChRs) where related pyrrolidines have shown affinity [2].

Analgesic Research Sigma Receptor Pharmacological Tool

Sourcing and Purity: Defined Specification versus Undefined Mixtures

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol is procured as a defined chemical entity with a specified purity grade (e.g., 98%) from commercial vendors . Its primary identifier, CAS 1213200-48-6, is distinct from the racemic mixture (CAS 7167-77-3) and other regioisomers [1]. This allows for precise ordering and quality control. In contrast, sourcing a generic '4-methyl-2-(pyrrolidin-2-yl)phenol' without stereochemical or purity specifications introduces the risk of receiving a racemate, a mixture of isomers, or a product of variable quality, all of which compromise experimental reproducibility and data integrity.

Chemical Sourcing Quality Control Reproducibility

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol: Top Research and Industrial Application Scenarios


Asymmetric Synthesis and Chiral Ligand Development

This compound is an ideal building block for asymmetric synthesis. Its defined (R)-stereochemistry [1] makes it valuable for preparing chiral ligands, auxiliaries, or catalysts, where the absolute configuration of the product is critical. Researchers focused on developing new asymmetric methodologies or creating enantiomerically pure compound libraries will find this product essential.

Structure-Activity Relationship (SAR) Exploration in Drug Discovery

In medicinal chemistry programs targeting receptors or enzymes where pyrrolidine-based ligands are of interest (e.g., nAChRs [2], sigma receptors), this compound serves as a core scaffold for SAR studies. Its specific ortho-substitution pattern [3] provides a unique starting point for chemical modifications, allowing researchers to systematically alter substituents and assess the impact on biological activity.

Pharmacological Probe Development for Under-Explored Targets

Given the absence of published pharmacological data, this compound represents a high-value opportunity for researchers seeking to explore new chemical space. As a well-defined, pure chemical tool , it can be screened against novel or under-studied biological targets, potentially yielding new chemical starting points and generating first-in-class data for publication or patenting [4].

Analytical Standard and Chromatography

The high purity of the commercially available compound and its well-defined chemical identity (CAS, InChIKey) [1] make it suitable for use as an analytical reference standard. It can be employed to develop and validate chiral HPLC or other analytical methods for detecting or quantifying this specific enantiomer in complex mixtures or reaction outcomes.

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